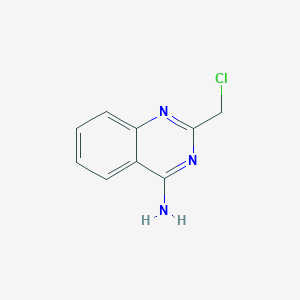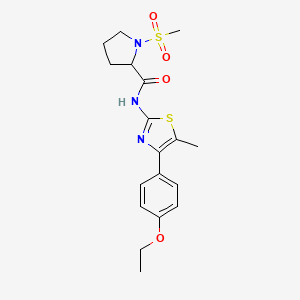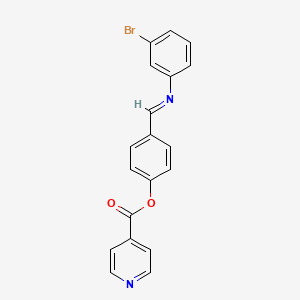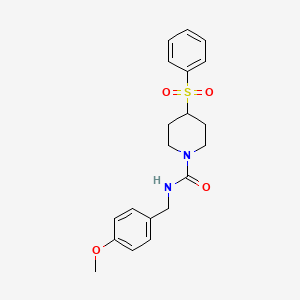
2-(Chloromethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)quinazolin-4-amine (CMQA) is an important organic compound that has recently been gaining attention due to its potential applications in organic synthesis and as a tool for scientific research. CMQA is a nitrogen-containing heterocyclic compound that is synthesized from a variety of starting materials, including benzene and aniline. It has been used in a number of studies and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
2-(Chloromethyl)quinazolin-4-amine and its derivatives have been extensively studied for their biological activities and potential in synthesizing various compounds with medicinal properties.
Antihyperglycemic Activity : Compounds synthesized from 2-chloro-4(3H)-quinazolones and 2,4-dichloroquinazolines, including 2-sec-amino-3H-quinazolin-4-ones and 4-sec-amino-2-chloroquinazolines, showed significant antihyperglycemic activity in streptozotocin and sucrose-loaded rat models (Ram et al., 2003).
Antibacterial Properties : Novel phenylthiazole and quinazoline combination derivatives synthesized through reactions involving 2-chloromethyl-3-[4-(phenyl)thiazol-2-yl]-quinazolin-4(3H)-one showed promising antibacterial activity (Badwaik et al., 2009).
Synthesis of Pyrazinoquinazolines : The reaction involving 2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile led to the synthesis of pyrazino[2,1-b]quinazolines, showcasing the versatility of this compound in synthesizing complex heterocyclic structures (Kulik et al., 2007).
Anti-inflammatory Activity : Novel quinazoline derivatives synthesized from 2-(chloromethyl)-3-(6-substituted-1, 3-benzothiazole-2-yl) quinazoline-4-(3H)-one showed significant anti-inflammatory and antibacterial activity (Srivastav et al., 2009).
Chemical Synthesis and Imaging : 2-(Quinazolin-4-ylamino)-[1,4]benzoquinones synthesized through reactions involving 2-chloro-5-(6,7-disubstituted-quinazolin-4-ylamino)-[1,4]benzoquinones functioned as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential in therapeutic applications and imaging (Wissner et al., 2005).
Anti-tubercular Agents : 2-Trichloromethyl-4-substituted quinazoline derivatives demonstrated potent anti-tubercular activity, highlighting the potential of this compound derivatives in combating bacterial diseases (Srivastav & Shantakumar, 2013).
Antimicrobial, Analgesic, and Anti-inflammatory Screening : Quinazoline-4-one/4-thione derivatives synthesized from this compound showed significant antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).
Construction of Quinazoline Scaffolds : A palladium-catalyzed multi-component reaction involving this compound led to the successful synthesis of a new thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold, showcasing the versatility of this compound in complex organic syntheses (Keivanloo et al., 2018).
Cellular Imaging Applications : Novel quinazolin-2-amine nopinone derivatives synthesized from this compound demonstrated enhanced fluorescence in both solid and solution states, making them potential candidates for fluorescent bio-imaging agents (Jinlai et al., 2016).
Safety and Hazards
Future Directions
The future directions for “2-(Chloromethyl)quinazolin-4-amine” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. For example, they could be investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents .
Mechanism of Action
Target of Action
2-(Chloromethyl)quinazolin-4-amine is a derivative of quinazoline, a class of compounds known for their diverse biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity
Mode of Action
Quinazoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer effects .
Biochemical Pathways
Quinazoline derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)quinazolin-4-amine is a key intermediate in the synthesis of various biologically active compounds, including anticancer agents and anti-inflammatory agents It plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that quinazolinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(chloromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZKOQRWCHOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877041-19-5 |
Source


|
| Record name | 2-(chloromethyl)quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2512062.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)

![6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512068.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2512075.png)
![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)




![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)
![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)

